molecular formula C17H18BrNO3 B4112980 2-(4-bromophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide

2-(4-bromophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No. B4112980
M. Wt: 364.2 g/mol
InChI Key: RYYLIQBHSCJDLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-bromophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide is a chemical compound that has attracted significant attention in scientific research due to its potential use in various fields. This chemical compound is also known as BPP and is synthesized by a specific method.

Mechanism of Action

The mechanism of action of BPP involves its interaction with specific receptors and enzymes in the body. BPP has been shown to interact with the TRPV1 receptor, which is involved in pain sensation, and the COX-2 enzyme, which is involved in inflammation. BPP also inhibits the activity of the NF-κB pathway, which is involved in the regulation of immune responses and inflammation.
Biochemical and Physiological Effects:
BPP has been shown to have various biochemical and physiological effects. In cancer cells, BPP induces apoptosis by activating caspase-3 and caspase-9. BPP also inhibits angiogenesis by reducing the expression of VEGF and MMP-9. In neurons, BPP reduces oxidative stress by increasing the expression of antioxidant enzymes such as SOD and catalase. BPP also reduces inflammation by inhibiting the expression of pro-inflammatory cytokines such as TNF-α and IL-6.

Advantages and Limitations for Lab Experiments

BPP has several advantages for lab experiments. It is relatively easy to synthesize and has a high purity level. BPP is also stable under various conditions and can be stored for long periods. However, BPP has some limitations for lab experiments. It is not water-soluble and requires the use of organic solvents for experimentation. BPP also has low bioavailability and may require the use of specific delivery methods for optimal results.

Future Directions

There are several future directions for the study of BPP. One potential direction is the development of BPP-based drugs for cancer treatment. Another direction is the investigation of BPP's potential use in neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, the development of novel delivery methods for BPP could enhance its bioavailability and effectiveness. Further research is needed to fully understand the potential of BPP in various fields.
Conclusion:
In conclusion, 2-(4-bromophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide or BPP is a chemical compound with significant potential in scientific research. BPP has been extensively studied for its potential use in cancer research, neuroprotection, and pain management. Its mechanism of action involves its interaction with specific receptors and enzymes in the body. BPP has various biochemical and physiological effects, and while it has advantages for lab experiments, it also has limitations. There are several future directions for the study of BPP, and further research is needed to fully understand its potential in various fields.

Scientific Research Applications

BPP has been extensively studied for its potential use in various fields such as cancer research, neuroprotection, and pain management. In cancer research, BPP has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In neuroprotection, BPP has been shown to protect neurons from oxidative stress and reduce inflammation. In pain management, BPP has been shown to reduce pain by inhibiting the release of inflammatory mediators.

properties

IUPAC Name

2-(4-bromophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18BrNO3/c1-11-4-9-16(21-3)15(10-11)19-17(20)12(2)22-14-7-5-13(18)6-8-14/h4-10,12H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYYLIQBHSCJDLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)C(C)OC2=CC=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromophenoxy)-N-(2-methoxy-5-methylphenyl)propanamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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